molecular formula C14H12FNO2 B14894751 4-((4-Fluorophenoxy)methyl)benzamide

4-((4-Fluorophenoxy)methyl)benzamide

Cat. No.: B14894751
M. Wt: 245.25 g/mol
InChI Key: ACKDUJFUZZJUKJ-UHFFFAOYSA-N
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Description

4-((4-Fluorophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a benzamide derivative where a fluorophenoxy group is attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenoxy)methyl)benzamide typically involves the reaction of 4-fluorophenol with benzyl chloride to form 4-(4-fluorophenoxy)toluene. This intermediate is then subjected to oxidation to yield 4-(4-fluorophenoxy)benzaldehyde. The final step involves the condensation of 4-(4-fluorophenoxy)benzaldehyde with ammonia or an amine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-((4-Fluorophenoxy)methyl)benzoic acid.

    Reduction: Formation of 4-((4-Fluorophenoxy)methyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-((4-Fluorophenoxy)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: Similar structure but lacks the phenoxy group.

    4-(4-Fluorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-((4-Fluorophenoxy)methyl)benzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

4-((4-Fluorophenoxy)methyl)benzamide is unique due to the presence of both the fluorophenoxy and benzamide groups, which can impart specific chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-[(4-fluorophenoxy)methyl]benzamide

InChI

InChI=1S/C14H12FNO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

ACKDUJFUZZJUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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